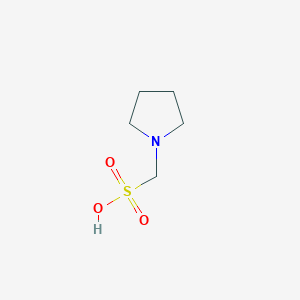
Pyrrolidin-1-ylmethanesulfonic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidin-1-ylmethanesulfonic acid is a compound that features a pyrrolidine ring attached to a methanesulfonic acid group. This compound is part of the broader class of sulfonic acids, which are known for their strong acidic properties and their ability to act as catalysts in various chemical reactions. The presence of the pyrrolidine ring adds unique structural and chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidin-1-ylmethanesulfonic acid typically involves the reaction of pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of methanesulfonyl chloride. The general reaction scheme is as follows: [ \text{Pyrrolidine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Pyrrolidin-1-ylmethanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form sulfinic acids.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfonates
Reduction: Sulfinic acids
Substitution: Substituted pyrrolidine derivatives
Scientific Research Applications
Pyrrolidin-1-ylmethanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including esterification and alkylation.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is explored for its potential therapeutic properties, including its use in drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of pyrrolidin-1-ylmethanesulfonic acid involves its ability to donate protons due to the presence of the sulfonic acid group. This property makes it an effective catalyst in various chemical reactions. The pyrrolidine ring can interact with molecular targets through hydrogen bonding and hydrophobic interactions, influencing the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Pyrrolidine: A simple cyclic secondary amine with similar structural features but lacking the sulfonic acid group.
Methanesulfonic Acid: A strong acid with similar acidic properties but lacking the pyrrolidine ring.
Pyrrolidin-2-one: A lactam with a similar ring structure but different functional groups.
Uniqueness: Pyrrolidin-1-ylmethanesulfonic acid is unique due to the combination of the pyrrolidine ring and the sulfonic acid group. This combination imparts both basic and acidic properties to the compound, making it versatile in various chemical reactions and applications.
Properties
CAS No. |
776265-88-4 |
|---|---|
Molecular Formula |
C5H11NO3S |
Molecular Weight |
165.21 g/mol |
IUPAC Name |
pyrrolidin-1-ylmethanesulfonic acid |
InChI |
InChI=1S/C5H11NO3S/c7-10(8,9)5-6-3-1-2-4-6/h1-5H2,(H,7,8,9) |
InChI Key |
WEWYBOJOBPEIAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1h-Pyrrolo[3,2-b]pyridine-7-acetonitrile](/img/structure/B12862730.png)
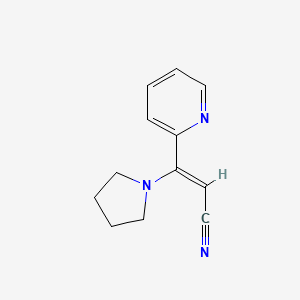
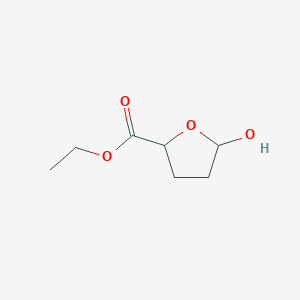
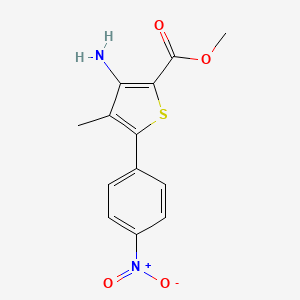
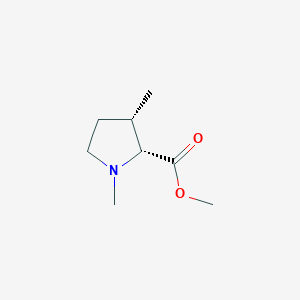
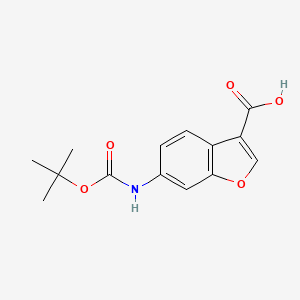
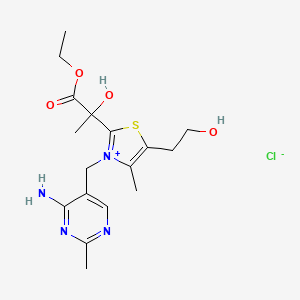
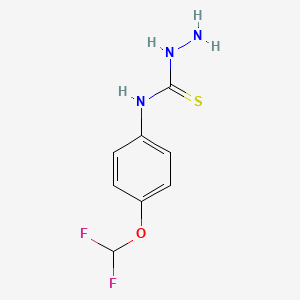

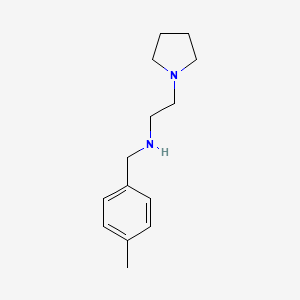
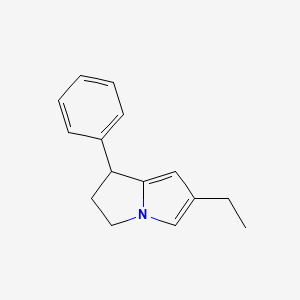
![1-[4'-(Methylsulfanyl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12862775.png)
![4-(Iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane](/img/structure/B12862786.png)
![6-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12862789.png)
